molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No. B092140
Key on ui cas rn: 19228-91-2
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
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Patent
US09255096B1

Procedure details

According to the method described in WO2005070916, A boiling solution of tert-Butyl-N-(thiophen-3-yl)carbamate (5.32 g, 26.70 mmol) in dichloromethane (260 ml) was treated portionwise with N-bromo-succinimide (4.73 g, 26.70 mmol) under vigorous stirring. After addition was complete, the heating bath temperature was raised to 65° C. and maintained for 20 minutes before allowing the reaction to cool to room temperature. The reaction mixture was washed with water, dried (MgSO4), filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc) gave a clear oil which crystallized on standing (7.24 g, 97%).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[Br:14]N1C(=O)CCC1=O>ClCCl>[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[Br:14])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CSC=C1)=O
Name
Quantity
4.73 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
260 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc)
CUSTOM
Type
CUSTOM
Details
gave a clear oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1=C(SC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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